molecular formula C14H22N2O B4286352 N-(sec-butyl)-N'-(1-phenylpropyl)urea

N-(sec-butyl)-N'-(1-phenylpropyl)urea

Cat. No. B4286352
M. Wt: 234.34 g/mol
InChI Key: KXWPOOLSPYMSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-(1-phenylpropyl)urea, also known as BP-897, is a synthetic compound that has been studied for its potential use in treating addiction and other disorders. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(sec-butyl)-N'-(1-phenylpropyl)urea is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is thought to play a key role in the reward pathway of the brain, which is involved in addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain and altering the activity of certain neurotransmitters. These effects are thought to contribute to the compound's ability to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-N'-(1-phenylpropyl)urea has several advantages for use in lab experiments, including its high selectivity for the dopamine D3 receptor and its ability to cross the blood-brain barrier. However, the compound can be difficult to synthesize and has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(sec-butyl)-N'-(1-phenylpropyl)urea. One area of interest is the development of more potent and selective compounds that target the dopamine D3 receptor. Another area of research is the potential use of this compound in the treatment of other disorders, such as depression and anxiety. Finally, further studies are needed to better understand the exact mechanism of action of this compound and its effects on the brain and behavior.

Scientific Research Applications

N-(sec-butyl)-N'-(1-phenylpropyl)urea has been studied extensively for its potential use in treating addiction to drugs such as cocaine, nicotine, and opioids. The compound has been shown to reduce drug-seeking behavior in animal models and has been the subject of several clinical trials in humans.

properties

IUPAC Name

1-butan-2-yl-3-(1-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-4-11(3)15-14(17)16-13(5-2)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWPOOLSPYMSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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